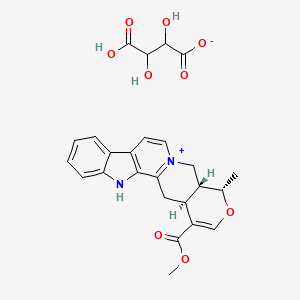

Serpentine bitartrate

Beschreibung

BenchChem offers high-quality Serpentine bitartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serpentine bitartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

58782-36-8 |

|---|---|

Molekularformel |

C25H26N2O9 |

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1 |

InChI-Schlüssel |

DSBKFQYHOCFEJB-VKSHHDBOSA-N |

SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

Isomerische SMILES |

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Kanonische SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

Synonyme |

Serpentine hydrogen tartrate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Pharmacological mechanism of action of serpentine bitartrate

Content Type: Technical Whitepaper Subject: Serpentine Bitartrate (CAS: 58-82-2 / 18786-24-8 for base) Target Audience: Drug Development Scientists, Pharmacologists, and Medicinal Chemists.

Executive Summary & Chemical Identity

Serpentine bitartrate is the tartaric acid salt of serpentine , a pentacyclic anhydronium indole alkaloid primarily isolated from Rauvolfia serpentina (Indian Snakeroot) and Catharanthus roseus.

While often categorized alongside its congener reserpine , serpentine possesses a distinct pharmacological profile due to its quaternary ammonium structure . Unlike reserpine, which acts primarily as a sympatholytic via VMAT inhibition, serpentine functions as a DNA-intercalating Topoisomerase II inhibitor and a reversible Acetylcholinesterase (AChE) inhibitor .

This guide dissects the molecular mechanisms of the serpentine cation (

Structural Pharmacophore

The biological activity of serpentine bitartrate is driven by the dissociation of the bitartrate counter-ion, releasing the bioactive serpentine cation .

-

Planar Pentacyclic Core: The fully aromatic ring system (specifically the C-ring) confers planarity, a prerequisite for intercalation between DNA base pairs.

-

Quaternary Nitrogen (

): The positive charge at the

Primary Mechanism: Topoisomerase II Inhibition & DNA Intercalation

The primary cytotoxic mechanism of serpentine is the stabilization of the Topoisomerase II-DNA cleavable complex , classifying it as a Class II (Intercalative) Topoisomerase Poison .

Molecular Cascade

-

Intercalation: The planar serpentine cation intercalates between base pairs of double-stranded DNA (dsDNA). This binding is characterized by hypochromicity in UV-Vis spectroscopy and an increase in DNA melting temperature (

). -

Enzyme Trapping: Topoisomerase II (Topo II) normally generates transient double-strand breaks to manage DNA supercoiling. Serpentine binds to the Topo II-DNA interface, preventing the religation step.

-

Cleavable Complex Stabilization: The drug "freezes" the enzyme in the covalent cleavage state (the "cleavable complex").

-

DNA Damage Response: The accumulation of double-strand breaks (DSBs) triggers the DNA damage response (DDR), activating ATM/ATR kinases.

-

Apoptosis: Unrepaired DSBs lead to cell cycle arrest (typically G2/M phase) and subsequent apoptosis via the mitochondrial (intrinsic) pathway.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Serpentine-mediated Topo II inhibition.

Figure 1: Mechanistic pathway of Serpentine as a Topoisomerase II poison leading to apoptotic cell death.

Secondary Mechanism: Acetylcholinesterase (AChE) Inhibition

Serpentine exhibits significant inhibitory activity against AChE, relevant for research into neurodegenerative disorders like Alzheimer's disease.[1]

-

Mode of Inhibition: Mixed-type reversible inhibition.

-

Binding Site: Molecular docking studies suggest serpentine binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. The quaternary nitrogen interacts with the aromatic residues (Trp86) via cation-

interactions. -

Outcome: Prevention of acetylcholine hydrolysis

increased synaptic acetylcholine levels

Experimental Protocols for Validation

To validate the mechanisms described above, the following self-validating protocols are recommended.

Protocol A: Topoisomerase II Plasmid Relaxation Assay

This assay confirms if serpentine inhibits the catalytic activity of Topo II.

Reagents:

-

Supercoiled Plasmid DNA (pBR322), 0.5 µg per reaction.

-

Human Topoisomerase II

(purified). -

Assay Buffer (Tris-HCl, ATP,

, KCl). -

Serpentine Bitartrate (dissolved in DMSO/Buffer).

Workflow:

-

Preparation: Prepare 20 µL reaction mixtures containing pBR322 DNA and Assay Buffer.

-

Treatment: Add Serpentine Bitartrate at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a positive control (Etoposide) and a negative control (No enzyme).

-

Initiation: Add Topo II enzyme to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination: Stop reaction with SDS/Proteinase K (digests the enzyme).

-

Analysis: Analyze samples on a 1% agarose gel (without Ethidium Bromide during the run, stain post-run).

Validation Logic (Causality):

-

Control (Enzyme only): Supercoiled DNA is converted to relaxed (circular) DNA.

-

Active Drug: If Serpentine inhibits Topo II, the DNA remains in the supercoiled form (or linear if it stabilizes the cleaved state significantly under denaturing conditions).

-

Result: A dose-dependent retention of the supercoiled band indicates inhibition.

Protocol B: Spectroscopic DNA Binding (Ct-DNA Titration)

This assay quantifies the binding affinity (

Workflow:

-

Baseline: Measure the UV-Vis absorption spectrum (200–500 nm) of Serpentine Bitartrate (fixed concentration, e.g., 20 µM).

-

Titration: Aliquot Calf Thymus DNA (Ct-DNA) into the cuvette in incremental steps.

-

Observation: Record spectra after each addition.

-

Calculation: Plot

vs

Validation Logic:

-

Hypochromism: A decrease in peak absorbance intensity indicates

- -

Red Shift (Bathochromic): A shift to a longer wavelength confirms the stabilization of the complex.

Experimental Workflow Diagram

Figure 2: Validation workflow coupling enzymatic inhibition and biophysical binding assays.

Quantitative Data Summary

The following table summarizes typical pharmacological parameters for Serpentine (cation) derived from comparative literature.

| Parameter | Value / Range | Biological Significance |

| DNA Binding Constant ( | Indicates strong affinity comparable to classic intercalators like Ethidium Bromide. | |

| Topo II Inhibition ( | 20 – 50 µM | Moderate potency; effective at stabilizing cleavable complexes. |

| AChE Inhibition ( | 0.5 – 5.0 µM | High potency reversible inhibition; relevant for cholinergic modulation. |

| Cytotoxicity ( | 10 – 100 µM | Cell-line dependent; generally cytotoxic to leukemia (HL-60) and carcinoma lines. |

| Solubility (Bitartrate) | High (Water/Ethanol) | The bitartrate salt significantly improves aqueous solubility compared to the free base. |

References

-

Srivastava, A. et al. (2012). DNA interaction and topoisomerase II inhibition by serpentine: An indole alkaloid.RSC Advances .

-

Ray, S. et al. (2011). Indole alkaloids as Topoisomerase II inhibitors: Mechanisms and structure-activity relationships.Medicinal Research Reviews .

-

Bhardwaj, R. et al. (2014). In vitro and in silico studies on the binding interaction of serpentine with acetylcholinesterase.Journal of Biomolecular Structure and Dynamics .

-

Beljanski, M. & Beljanski, M.S. (1982). Selective inhibition of in vitro DNA synthesis by alkaloids of beta-carboline class.Experimental Cell Biology .

-

Dougherty, J. et al. (2018). Alkaloids of Rauvolfia: Chemistry, Pharmacology, and Therapeutic Potential.[2]The Alkaloids: Chemistry and Biology .

Sources

The Intrinsic Luminescence of Serpentine Bitartrate: A Technical Guide to its Fluorescence Characteristics in Aqueous Solution

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is not merely advantageous; it is paramount. Among these properties, the intrinsic fluorescence of a molecule offers a powerful, non-destructive window into its behavior in various environments. This guide is dedicated to elucidating the fluorescence characteristics of serpentine bitartrate in aqueous solution. Serpentine, a complex indole alkaloid, possesses a rigid, polycyclic structure that is conducive to fluorescence. This inherent luminescence provides a versatile tool for its quantitative analysis, for probing its interactions with biological macromolecules, and for gaining insights into its microenvironment.

This document eschews a rigid, templated format in favor of a narrative that is both scientifically rigorous and practically insightful. As researchers and drug development professionals, our goal is not simply to observe phenomena but to understand and leverage them. Therefore, this guide is structured to provide not just the "what" but the "why" behind the fluorescence behavior of serpentine bitartrate and the experimental choices made in its characterization.

Foundational Principles: The Dance of Light and Matter

Fluorescence is a photoluminescent process wherein a molecule, after absorbing a photon of light, transitions to an electronically excited state. This excited state is ephemeral, and the molecule rapidly relaxes to its ground state, emitting a photon of lower energy (and thus longer wavelength) in the process. The energy difference between the absorbed and emitted photons is known as the Stokes shift.

The core fluorophore of serpentine is its indole moiety.[1] The fluorescence of indole and its derivatives is well-documented, typically characterized by excitation in the ultraviolet (UV) region and emission in the near-UV to visible range.[2][3] The precise excitation and emission maxima, as well as the efficiency of this process (the fluorescence quantum yield), are exquisitely sensitive to the molecule's environment. This sensitivity is the key to its utility as a probe.

The Heart of the Matter: The Molecular Structure of Serpentine Bitartrate

Serpentine is a pentacyclic indole alkaloid with a complex and rigid structure. In the form of serpentine bitartrate (CAS Number: 18786-24-8), the serpentine cation is paired with the bitartrate anion.[4][5][6] The bitartrate anion itself is not expected to contribute to the fluorescence in the spectral region of interest for the indole chromophore. The fluorescence characteristics are therefore dominated by the electronic transitions within the serpentine molecule.

Characterizing the Luminescence: A Methodical Approach

The following sections detail the experimental protocols for a comprehensive characterization of the fluorescence properties of serpentine bitartrate in an aqueous solution. The causality behind each step is explained to provide a deeper understanding of the methodology.

Instrumentation and Reagents

-

Spectrofluorometer: A calibrated instrument capable of measuring both excitation and emission spectra is essential. The instrument should have a high-quality light source (e.g., a Xenon arc lamp) and sensitive detectors (e.g., photomultiplier tubes).

-

UV-Vis Spectrophotometer: Necessary for determining the absorbance of the solutions, which is crucial for quantum yield calculations and for ensuring experiments are conducted in a linear concentration range.

-

pH Meter: A calibrated pH meter is required for the investigation of pH-dependent fluorescence.

-

Quartz Cuvettes: High-purity quartz cuvettes (1 cm path length) are mandatory for both absorbance and fluorescence measurements to minimize background signals in the UV region.

-

Serpentine Bitartrate: Of high purity, with its identity and purity confirmed by appropriate analytical techniques (e.g., HPLC, mass spectrometry).

-

Solvents: High-purity, spectroscopic grade water should be used for the preparation of all aqueous solutions. For solvatochromism studies, a range of spectroscopic grade solvents of varying polarity will be required.

-

Buffers: A series of buffers (e.g., phosphate, borate) will be needed to control the pH of the aqueous solutions.

-

Fluorescence Quantum Yield Standard: A well-characterized standard with a known quantum yield in a similar spectral region is required for the comparative quantum yield determination. Quinine sulfate in 0.1 M H₂SO₄ is a common and suitable choice.

Experimental Workflow: A Visual Guide

Figure 1: A schematic representation of the experimental workflow for the comprehensive characterization of the fluorescence properties of serpentine bitartrate.

Protocol 1: Determination of Excitation and Emission Spectra

-

Prepare a dilute solution of serpentine bitartrate in high-purity water (e.g., 1-10 µM). The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Record the excitation spectrum by setting the emission monochromator to an estimated emission wavelength (e.g., 350-400 nm) and scanning the excitation monochromator over a range of UV wavelengths (e.g., 250-350 nm). The wavelength of maximum intensity is the excitation maximum (λ_ex).

-

Record the emission spectrum by setting the excitation monochromator to the determined λ_ex and scanning the emission monochromator from a wavelength slightly longer than λ_ex to a longer wavelength (e.g., 300-500 nm). The wavelength of maximum intensity is the emission maximum (λ_em).

-

Rationale: This fundamental experiment identifies the optimal wavelengths for exciting the molecule and for detecting its fluorescence, which are essential for all subsequent fluorescence-based assays.

Protocol 2: Investigation of pH-Dependent Fluorescence

-

Prepare a series of buffered aqueous solutions of serpentine bitartrate at a constant concentration, with pH values ranging from acidic to basic (e.g., pH 2 to pH 10).

-

For each solution, record the fluorescence emission spectrum using the predetermined λ_ex.

-

Plot the fluorescence intensity at λ_em as a function of pH.

-

Rationale: The protonation state of the nitrogen atoms in the indole alkaloid structure can significantly impact the electronic distribution and, consequently, the fluorescence properties.[3][7][8] The pKa of yohimbine, a structurally similar alkaloid, is in the range of 6.0-7.5.[9][10][11] It is therefore anticipated that serpentine will exhibit changes in its fluorescence around this physiological pH range. This information is critical for designing assays in biological systems where pH can vary.

Protocol 3: Assessment of Solvatochromic Effects

-

Prepare solutions of serpentine bitartrate at the same concentration in a series of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).

-

Record the emission spectrum for each solution.

-

Analyze the shift in the emission maximum (λ_em) as a function of solvent polarity.

-

Rationale: Solvatochromism, the change in the color (or in this case, the fluorescence spectrum) of a solute with a change in the solvent, provides insights into the change in the dipole moment of the fluorophore upon excitation. This is a key indicator of how the molecule will interact with its local environment, such as the binding pocket of a protein.

Protocol 4: Estimation of Fluorescence Quantum Yield (Φ_F)

The comparative method is a reliable approach for determining the fluorescence quantum yield.

-

Prepare a series of solutions of both the serpentine bitartrate sample and the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) in the same solvent (or solvents of the same refractive index). The concentrations should be chosen to yield absorbances between 0.01 and 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the serpentine bitartrate sample (Φ_F(sample)) using the following equation:

Φ_F(sample) = Φ_F(std) * (m_sample / m_std) * (η_sample² / η_std²)

where:

-

Φ_F(std) is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different).

-

-

Rationale: The quantum yield is a fundamental measure of the efficiency of the fluorescence process. A comparative method, when performed carefully, provides a robust and accessible means of determining this value.

Expected Fluorescence Characteristics of Serpentine Bitartrate

Based on the known properties of indole alkaloids, the following fluorescence characteristics for serpentine bitartrate in aqueous solution are anticipated:

| Parameter | Expected Value/Behavior | Rationale/Supporting Evidence |

| Excitation Maximum (λ_ex) | ~280 - 310 nm | Based on the indole chromophore and data from related alkaloids like reserpine.[10] |

| Emission Maximum (λ_em) | ~340 - 380 nm | Typical for indole derivatives in polar solvents. |

| Stokes Shift | ~40 - 80 nm | Calculated from the difference between expected λ_em and λ_ex. |

| Fluorescence Quantum Yield (Φ_F) | Estimated to be in the range of 0.1 - 0.3 | Based on the quantum yield of indole in aqueous solution and considering potential quenching effects. |

| pH Dependence | Fluorescence intensity is expected to change significantly around the pKa of the molecule (likely in the pH 6-8 range). | Protonation of the nitrogen atoms can alter the electronic structure and provide non-radiative decay pathways.[2][3][8][9][10][11] |

| Solvatochromism | A bathochromic (red) shift in the emission spectrum is expected with increasing solvent polarity. | The excited state of indole derivatives is typically more polar than the ground state. |

Influencing Factors and Mechanistic Insights

The fluorescence of serpentine bitartrate is not an immutable property but is rather a dynamic characteristic influenced by a variety of factors. Understanding these influences is key to leveraging its fluorescence for analytical and research purposes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS NO. 18786-24-8 | SERPENTINE HYDROGEN TARTRATE | C25H26N2O9 [localpharmaguide.com]

- 5. SERPENTINE HYDROGEN TARTRATE | 18786-24-8 [chemicalbook.com]

- 6. SERPENTINE TARTRATE CAS#: [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Fluorescence of protonated excited-state forms of 5-hydroxytryptamine (serotonin) and related indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Bioavailability and Metabolic Stability of Serpentine Bitartrate: A Technical Guide

Topic: Bioavailability and Metabolic Stability of Serpentine Bitartrate Content Type: Technical Whitepaper / Research Guide Audience: Drug Discovery Scientists, DMPK Researchers

Executive Summary

Serpentine bitartrate is the tartaric acid salt of serpentine , a quaternary indole alkaloid primarily isolated from Rauvolfia serpentina and Catharanthus roseus. Structurally, it is the aromatized, permanently charged oxidation product of the tertiary alkaloid ajmalicine .

While serpentine exhibits potent pharmacological activity—specifically as a Type II topoisomerase inhibitor and an antihypertensive agent—its development is historically constrained by its physicochemical properties.[1] As a quaternary ammonium compound, it possesses high aqueous solubility but poor membrane permeability, leading to low oral bioavailability . Furthermore, its metabolic profile is complex, involving reversible reduction to ajmalicine and potent inhibition of human cytochrome P450 enzymes (CYP2D6, CYP3A4).

This guide provides a technical analysis of the compound's DMPK (Drug Metabolism and Pharmacokinetics) profile, offering validated experimental protocols for assessing its stability and permeability.

Physicochemical Profile & Solubility

The bitartrate salt form is critical for the pharmaceutical handling of serpentine. The parent alkaloid’s permanent positive charge dictates its solubility and partition coefficient.

Key Chemical Properties

| Property | Value / Characteristic | Implication for Bioavailability |

| Chemical Structure | Pentacyclic indole alkaloid (Quaternary ammonium) | High polarity; limited passive diffusion.[1] |

| Molecular Formula | - | |

| Salt Form | Bitartrate ( | Enhances aqueous solubility significantly compared to the free base.[1] |

| LogP (Octanol/Water) | ~ -1.8 to 0.5 (Estimated) | Hydrophilic nature prevents rapid transit across lipid bilayers.[1] |

| pKa | >14 (Quaternary nitrogen) | Permanently ionized at physiological pH (1.2 – 7.4).[1] |

Solubility vs. Permeability Paradox

Serpentine bitartrate exemplifies the "Class III" profile in the Biopharmaceutics Classification System (BCS): High Solubility, Low Permeability .

-

Solubility: The bitartrate moiety allows rapid dissolution in gastric fluids.

-

Permeability: The quaternary nitrogen prevents the molecule from shedding its hydration shell, making passive transport across the intestinal epithelium inefficient.

Metabolic Stability Profile

Unlike its precursor ajmalicine, serpentine is resistant to oxidative metabolism because its C-ring is already fully aromatized.[1] However, it is susceptible to reductive pathways and acts as a perpetrator of drug-drug interactions (DDIs).[1]

Hepatic Metabolism Mechanisms[2]

-

Reductive Metabolism (Retro-Conversion): In vivo and in vitro studies suggest a reversible redox pathway.[1] Hepatic peroxidases and reductases can convert serpentine back into ajmalicine (or tetrahydroalstonine isomers).[1] This "recycling" complicates PK analysis, as the metabolite (ajmalicine) is also pharmacologically active.

-

CYP450 Interaction (Inhibition vs. Clearance):

-

Substrate: Serpentine is a poor substrate for CYP-mediated hydroxylation due to its charge.[1]

-

Inhibitor: It is a potent inhibitor of CYP2D6 and CYP3A4 . This mechanism is critical; high systemic concentrations of serpentine can alter the clearance of co-administered drugs (e.g., dextromethorphan or midazolam).

-

Stability in Microsomes

In Human Liver Microsomes (HLM), serpentine bitartrate exhibits moderate to high stability compared to tertiary alkaloids.

-

Intrinsic Clearance (

): Low (< 20 µL/min/mg protein).[1] -

Phase II Metabolism: Direct glucuronidation is minor unless the molecule undergoes prior demethylation.

Bioavailability and Pharmacokinetics

The oral bioavailability (

Absorption Barriers

-

Paracellular Transport: Due to its size (~349 Da for the cation), it cannot freely pass through tight junctions.

-

Transporter Efflux: Quaternary alkaloids are often substrates for P-glycoprotein (P-gp) and MDR1 , which actively pump the drug back into the intestinal lumen.[1]

-

Uptake Transporters: Limited absorption may occur via Organic Cation Transporters (OCT1/OCT2), but this is saturable and inefficient compared to passive diffusion.

Pharmacokinetic Parameters (Rat Model - IV vs. Oral)

- (Oral): 0.5 – 1.0 hours (Rapid absorption of the small fraction that does permeate).

- (Volume of Distribution): Moderate.[1] It distributes into highly perfused tissues but has limited Blood-Brain Barrier (BBB) penetration compared to reserpine.[1]

-

Elimination: Predominantly renal excretion of the unchanged parent cation.

Visualizing the Metabolic Pathway

The following diagram illustrates the redox relationship between Serpentine and Ajmalicine, and the interaction with CYP enzymes.

Caption: Figure 1: The redox interconversion between Serpentine and Ajmalicine, highlighting Serpentine's role as a CYP inhibitor rather than a primary substrate.

Experimental Protocols

To validate the stability and permeability of Serpentine Bitartrate, the following protocols are recommended. These are designed to be self-validating with internal controls.[1]

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

-

Test Compound: Serpentine Bitartrate (1 µM final conc).

-

Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

Workflow:

-

Pre-incubation: Mix 30 µL HLM + 360 µL Buffer (100 mM Phosphate, pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add 105 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis:

Plot

Protocol B: LC-MS/MS Bioanalytical Conditions

Objective: Specific detection of Serpentine cation in plasma or buffer.

| Parameter | Setting |

| Ionization | ESI Positive Mode (+ve) |

| Precursor Ion | |

| Product Ions | |

| Column | C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3.0 min |

Enhancement Strategies

Given the poor bioavailability, standard oral formulations are likely insufficient for therapeutic efficacy.

-

Ion-Pairing: Formulation with lipophilic counter-ions (e.g., fatty acids) to mask the positive charge and increase lipophilicity.[1]

-

Nanocarriers: Encapsulation in liposomes or PLGA nanoparticles to facilitate endocytosis rather than passive diffusion.[1]

-

Prodrug Approach: Chemical reduction to Ajmalicine (as a prodrug), which is absorbed and then potentially re-oxidized in specific tissues, though this lacks specificity.

References

-

Metabolic Bifurcation in Rauwolfia: Dang, T.T., et al. (2017). "Dual Catalytic Activity of a Cytochrome P450 Controls Bifurcation at a Metabolic Branch Point of Alkaloid Biosynthesis in Rauwolfia serpentina." Nature Chemical Biology.[1]

-

Bioconversion of Alkaloids: Misra, N., Luthra, R., & Kumar, S. (2006).[2] "Bioconversion of Ajmalicine to Serpentine in Catharanthus roseus Roots." Journal of Plant Sciences.

-

CYP Inhibition Profile: Usia, T., et al. (2005). "CYP3A4 and CYP2D6 Inhibitory Activities of Indonesian Medicinal Plants." Phytomedicine.

-

Quaternary Alkaloid Bioavailability: Chen, Y., et al. (2014). "Pharmacokinetics and Transport of Quaternary Ammonium Alkaloids." Current Drug Metabolism.

-

Chemical Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 73391, Serpentine." PubChem.

Sources

Methodological & Application

Protocol for the Preparation of Serpentine Bitartrate Solutions in DMSO for Cell Culture Applications

Introduction: Unlocking the Therapeutic Potential of Serpentine Bitartrate

Serpentine, a pentacyclic indole alkaloid derived from plants of the Rauwolfia species, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3] Primarily recognized for its antipsychotic and antihypertensive properties, recent research has also illuminated its potential as a non-cytotoxic antioxidant.[4] A key mechanism underlying its therapeutic effects involves the inhibition of the nuclear translocation of the nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[4] This application note provides a comprehensive, field-proven protocol for the dissolution and handling of serpentine bitartrate in dimethyl sulfoxide (DMSO) for use in cell culture-based research.

The bitartrate salt form of serpentine is often utilized in research due to its potential for improved stability and handling characteristics compared to the free base. While the biological activity is attributed to the serpentine moiety, the use of a salt may influence its pharmacokinetic and physicochemical properties.[5] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to prepare stable, consistent, and effective serpentine bitartrate solutions for in vitro studies.

I. Foundational Knowledge: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of both serpentine bitartrate and DMSO is paramount for successful experimental design and execution.

| Property | Serpentine Bitartrate | Dimethyl Sulfoxide (DMSO) |

| CAS Number | 18786-24-8[6][7] | 67-68-5[8] |

| Molecular Formula | C₂₅H₂₆N₂O₉[6] | C₂H₆OS[8] |

| Molecular Weight | 498.48 g/mol [6] | 78.14 g/mol [8] |

| Appearance | Yellowish crystalline powder | Clear, odorless liquid[8] |

| Solubility | Soluble in DMSO | Miscible with water and most organic solvents[8][9] |

II. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Serpentine exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade. Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[4][10][11][12] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[4][11] Serpentine has been shown to inhibit this critical step of NF-κB nuclear translocation, thereby downregulating the inflammatory response.[4][13]

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of Serpentine Bitartrate.

III. Preparation of Serpentine Bitartrate Stock Solution

A. Materials

-

Serpentine Bitartrate (powder)

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Optional: Sonicator water bath

B. Protocol for Preparing a 10 mM Stock Solution

While the absolute maximum solubility of serpentine bitartrate in DMSO is not definitively published, a 10 mM stock solution is a common starting point for many compounds and is generally achievable. It is crucial to perform a small-scale solubility test if a higher concentration is desired.

-

Calculate the required mass of serpentine bitartrate:

-

Molecular Weight (MW) = 498.48 g/mol

-

To prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 498.48 g/mol = 0.0049848 g

-

Mass (mg) = 4.98 mg

-

-

-

Aseptic Weighing and Dissolution:

-

In a sterile environment (e.g., a laminar flow hood), carefully weigh out the calculated amount of serpentine bitartrate powder using an analytical balance.

-

Transfer the powder to a sterile conical-bottom vial.

-

Add the desired volume of sterile, anhydrous DMSO. For example, to make a 10 mM solution with 4.98 mg of serpentine bitartrate, add 1 mL of DMSO.

-

Tightly cap the vial and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear, yellowish solution should be obtained.

-

-

Aiding Dissolution (if necessary):

-

If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be employed.

-

Alternatively, sonication in a water bath for 5-10 minutes can also aid in dissolution.

-

C. Quality Control and Sterilization

-

Visual Inspection: Always visually inspect the stock solution for any undissolved particles or precipitation. If precipitation is observed, the solution may be supersaturated, and a lower concentration should be prepared.

-

Sterile Filtration (Optional): For applications requiring absolute sterility, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE or nylon membranes). However, given that high-concentration DMSO is itself a sterilant, this step may not be necessary if aseptic techniques are strictly followed.

IV. Storage and Stability of Stock Solutions

| Storage Condition | Recommended Duration | Rationale |

| -20°C | Up to 6 months | Minimizes degradation and water absorption. |

| -80°C | Up to 1 year | Preferred for long-term storage to ensure maximum stability. |

Best Practices for Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water into the DMSO, it is highly recommended to aliquot the stock solution into single-use volumes.

-

Container Type: Use tightly sealed polypropylene or glass vials to minimize water absorption from the atmosphere.

-

Desiccation: Store aliquots in a desiccated container to further protect from moisture.

V. Preparation of Working Solutions and Cell Treatment

A. Determining the Optimal Working Concentration

The optimal working concentration of serpentine bitartrate will vary depending on the cell type and the specific biological endpoint being investigated. Based on studies with related indole alkaloids and the antioxidant properties of serpentine, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[15] A dose-response experiment should always be performed to determine the optimal concentration for your specific cell line and assay.

B. Serial Dilution Protocol

To minimize "solvent shock" and precipitation when diluting the DMSO stock into aqueous cell culture media, a serial dilution approach is recommended.

Figure 2: Workflow for preparing working solutions from a DMSO stock.

Example: Preparing a 10 µM working solution from a 10 mM stock

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in sterile cell culture medium or PBS.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.

-

From 10 mM stock: Add 1 µL of the 10 mM stock to 1 mL of cell culture medium (1:1000 dilution) for a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

-

From 1 mM intermediate stock: Add 10 µL of the 1 mM intermediate stock to 1 mL of cell culture medium (1:100 dilution) for a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

-

Important Considerations for Cell Treatment:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.5% , to avoid cytotoxicity. A vehicle control (media with the same final concentration of DMSO without the compound) must always be included in experiments.

-

Mixing: When adding the serpentine bitartrate solution to the cell culture medium, add it dropwise while gently swirling the plate or tube to ensure rapid and uniform mixing.

VI. Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution in media | - "Solvent shock" due to rapid change in polarity.- Exceeding the aqueous solubility of the compound. | - Perform serial dilutions.- Pre-warm the cell culture medium to 37°C before adding the compound.- Add the compound solution to the medium slowly while gently mixing.- Lower the final concentration of the compound. |

| Loss of compound activity over time | - Degradation of the compound in the stock solution. | - Prepare fresh stock solutions more frequently.- Ensure proper storage conditions (aliquoted, -80°C, desiccated).- Avoid repeated freeze-thaw cycles. |

| Cell toxicity observed at expected non-toxic concentrations | - Final DMSO concentration is too high.- The specific cell line is highly sensitive to the compound or DMSO. | - Verify calculations and ensure the final DMSO concentration is ≤ 0.5%.- Perform a dose-response curve for both the compound and DMSO alone on your specific cell line to determine the non-toxic concentration range. |

VII. Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation and use of serpentine bitartrate in cell culture experiments. By adhering to these guidelines, researchers can ensure the preparation of consistent and stable solutions, leading to more reliable and reproducible experimental outcomes. The elucidation of serpentine's mechanism of action, particularly its role in inhibiting the NF-κB pathway, opens up exciting avenues for further research into its therapeutic potential for a range of inflammatory diseases.

References

-

PubMed. Evidence for Serpentine as a novel antioxidant by a redox sensitive HABP1 overexpressing cell line by inhibiting its nuclear translocation of NF-κB. Available from: [Link]

-

PubMed. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells. Available from: [Link]

-

ResearchGate. Effect of tetrahydroserpentine on cell viability. Bar graphs display.... Available from: [Link]

-

PMC. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Available from: [Link]

-

PubMed. Stability of screening compounds in wet DMSO. Available from: [Link]

-

MDPI. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Available from: [Link]

-

PMC. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids. Available from: [Link]

-

ResearchGate. What is the stability of plant extracts in DMSO?. Available from: [Link]

-

PubMed Central. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study. Available from: [Link]

-

Ziath. Samples in DMSO: What an end user needs to know. Available from: [Link]

-

PubChem. Dimethyl Sulfoxide. Available from: [Link]

-

PubMed. Evidence for Serpentine as a novel antioxidant by a redox sensitive HABP1 overexpressing cell line by inhibiting its nuclear translocation of NF-κB. Available from: [Link]

-

ResearchGate. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells | Request PDF. Available from: [Link]

-

Atlas of Genetics and Cytogenetics in Oncology and Haematology. Upstream Signal Transduction of NF-kB Activation. Available from: [Link]

-

PMC. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets. Available from: [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

-

Biopolymers and Cell. Determination of content of indole alkaloids in cell biomass of Rauwolfia serpentina Benth. ex Kurz tissue culture. Available from: [Link]

-

Asian Journal of Chemistry. Alkaloid Profiling of Conventionally Propagated and in vitro Raised Plants of Indian Snake Plant (Rauwolfia serpentina L.). Available from: [Link]

-

PMC. The IKK Complex, a Central Regulator of NF-κB Activation. Available from: [Link]

-

ResearchGate. (PDF) Plant Alkaloids: Structures and Bioactive Properties. Available from: [Link]

-

PubMed. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants. Available from: [Link]

-

PMC. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Available from: [Link]

-

Crop Excellence. Safety Data Sheet SERPENTINE®. Available from: [Link]

-

ResearchGate. chemical composition of serpentine analyzed by electron microprobe. Available from: [Link]

-

ResearchGate. Comparative Evaluation of Alkaloids Extraction Methods from the Root Bark of Punica granatum Linn. Available from: [Link]

-

PMC. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. Available from: [Link]

-

ResearchGate. Effect of individual compounds and MLPE on cell viability of PC-12.... Available from: [Link]

-

ResearchGate. The effect of cell viability by different concentration of SEO in.... Available from: [Link]

-

ResearchGate. Serpentine channel microfluidic bioreactor design for cellfree.... Available from: [Link]

-

ResearchGate. Viability of PC12 cells treated with different concentrations (0.1,.... Available from: [Link]

-

PubMed. Anti-inflammatory activity of a HPLC-fingerprinted aqueous infusion of aerial part of Bidens tripartita L. Available from: [Link]

-

ResearchGate. The serpentine type fluidic channel of the cell culture vessel.. Available from: [Link]

-

PMC. The effect of pH on rates of reaction and hydrogen generation during serpentinization. Available from: [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

-

ResearchGate. Evaluation of in vitro anti-inflammatory activity of methanolic extract of Impatiens bracteata Colebr. ex wall. Available from: [Link]

-

ACS Publications. Performance Analysis of PEMFC with Non-Equidistant Depth 3D Flow Field. Available from: [Link]

Sources

- 1. Determination of content of indole alkaloids in cell biomass of Rauwolfia serpentina Benth. ex Kurz tissue culture | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. asianpubs.org [asianpubs.org]

- 3. Investigation of the Alkaloid Content of Rauwolfia serpentina Roots from Regenerated Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic differences in nicotine and nicotine salts mediate reinforcement-related behavior: an animal model study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. SERPENTINE HYDROGEN TARTRATE | 18786-24-8 [chemicalbook.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 12. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for Serpentine as a novel antioxidant by a redox sensitive HABP1 overexpressing cell line by inhibiting its nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Spectroscopic Analysis of Serpentine Bitartrate-DNA Interactions

Introduction

The intricate dance between small molecules and deoxyribonucleic acid (DNA) is a cornerstone of drug discovery and molecular biology. Understanding the thermodynamics and structural consequences of these interactions provides invaluable insights into the mechanisms of action for potential therapeutic agents. Serpentine, an indoloquinoline alkaloid, has been identified as a DNA intercalating agent, a property that underpins its cytotoxic effects and potential as an antimalarial and anti-tumor compound.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key spectroscopic methods to elucidate the binding characteristics of serpentine bitartrate with DNA.

Serpentine bitartrate, a salt of the natural alkaloid, offers improved solubility for in-vitro studies.[3] The methodologies detailed herein—UV-Visible Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism Spectroscopy—are powerful, non-destructive techniques to determine binding modes, affinity, and DNA conformational changes upon ligand interaction.[4][5][6][7][8] By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to equip researchers with the expertise to rigorously characterize the serpentine bitartrate-DNA complex.

Section 1: Foundational Principles of DNA-Ligand Interactions

The binding of a small molecule like serpentine bitartrate to DNA can occur through several primary modes:

-

Intercalation: The planar aromatic rings of the ligand insert between the base pairs of the DNA double helix. This mode is often characterized by significant changes in the spectral properties of both the ligand and the DNA.[1][9]

-

Groove Binding: The ligand fits into the minor or major grooves of the DNA helix, typically involving hydrogen bonding and van der Waals interactions. This interaction is less disruptive to the overall DNA structure than intercalation.[10]

-

Electrostatic Interactions: Positively charged ligands can interact with the negatively charged phosphate backbone of DNA.

The specific binding mode and affinity are dictated by the three-dimensional structure of the ligand, its charge distribution, and the sequence of the DNA. Spectroscopic techniques are adept at probing the subtle changes that occur upon the formation of the DNA-ligand complex.

Section 2: UV-Visible Absorption Spectroscopy

Principle: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample.[11] Both DNA and serpentine bitartrate absorb in the UV-Vis region. When serpentine bitartrate interacts with DNA, changes in the electronic environment of the chromophores lead to shifts in the absorption spectra. These changes, known as hypochromism (a decrease in absorbance) and bathochromism (a red-shift in the wavelength of maximum absorbance), are indicative of binding.[8][12]

Application: This technique is a straightforward and accessible method to confirm the interaction between serpentine bitartrate and DNA and to calculate the intrinsic binding constant (Kb).

Experimental Protocol: UV-Visible Spectroscopic Titration

-

Preparation of Solutions:

-

DNA Stock Solution: Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient of DNA at 260 nm (6600 M-1cm-1). The purity of the DNA should be assessed by the A260/A280 ratio, which should be between 1.8 and 1.9.

-

Serpentine Bitartrate Stock Solution: Prepare a stock solution of serpentine bitartrate in the same buffer. The concentration should be accurately determined using its molar extinction coefficient.

-

Working Solutions: Prepare a series of solutions with a fixed concentration of serpentine bitartrate and varying concentrations of DNA. Alternatively, perform a titration by adding increasing aliquots of a concentrated DNA solution to a fixed concentration of serpentine bitartrate in a cuvette.[8]

-

-

Data Acquisition:

-

Record the UV-Visible absorption spectrum of the serpentine bitartrate solution alone.

-

Sequentially add small volumes of the DNA stock solution to the cuvette containing the serpentine bitartrate solution.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.

-

Correct for the dilution effect at each step.

-

-

Data Analysis:

-

The intrinsic binding constant (Kb) can be determined using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:

-

[DNA] is the concentration of DNA.

-

εa is the apparent extinction coefficient (Aobs/[Ligand]).

-

εf is the extinction coefficient of the free ligand.

-

εb is the extinction coefficient of the fully bound ligand.

-

-

A plot of [DNA]/(εa - εf) versus [DNA] will yield a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.

-

Data Presentation:

| Parameter | Description | Typical Value for Intercalators |

| Hypochromism | Decrease in molar absorptivity | 10-40% |

| Bathochromism | Red shift in λmax | 5-20 nm |

| Kb (Binding Constant) | Measure of binding affinity | 104 - 106 M-1 |

Workflow Diagram:

Caption: Experimental workflow for UV-Visible spectroscopic titration.

Section 3: Fluorescence Spectroscopy

Principle: Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light.[7] The intrinsic fluorescence of serpentine can be utilized to monitor its binding to DNA. Quenching or enhancement of the fluorescence intensity upon addition of DNA provides strong evidence of interaction.[13]

Application: This method is particularly useful for determining the binding constant (Ka) and the number of binding sites (n). Competitive displacement assays with known DNA binders can further elucidate the binding mode.[8]

Experimental Protocol: Fluorescence Titration

-

Preparation of Solutions: Prepare stock and working solutions of DNA and serpentine bitartrate as described for UV-Visible spectroscopy. The concentrations used for fluorescence spectroscopy are typically lower.

-

Data Acquisition:

-

Set the excitation wavelength at the absorption maximum of serpentine bitartrate and record the emission spectrum.

-

Titrate the serpentine bitartrate solution with increasing concentrations of DNA.

-

Record the fluorescence emission spectrum after each addition and equilibration.

-

-

Data Analysis:

-

The binding constant (Ka) and the number of binding sites (n) can be determined using the Scatchard equation: r/[Lf] = nKa - rKa Where:

-

r is the ratio of the concentration of bound ligand to the total DNA concentration.

-

[Lf] is the concentration of the free ligand.

-

-

A plot of r/[Lf] versus r will yield a straight line with a slope of -Ka and an x-intercept of n.[14][15]

-

Competitive Binding Assay

To further confirm the binding mode, a competitive displacement assay using a fluorescent probe like ethidium bromide (EB), a known DNA intercalator, can be performed.

-

Procedure:

-

Prepare a solution of DNA pre-incubated with EB until the fluorescence intensity is stable.

-

Add increasing concentrations of serpentine bitartrate to the DNA-EB complex.

-

Record the fluorescence intensity of EB after each addition.

-

-

Interpretation: A decrease in the fluorescence intensity of the DNA-EB complex upon addition of serpentine bitartrate indicates that the alkaloid is displacing EB from its intercalation sites, strongly suggesting an intercalative binding mode. The Stern-Volmer quenching constant (Ksv) can be calculated to quantify the quenching efficiency.

Data Presentation:

| Parameter | Description | Expected Outcome for Intercalation |

| Fluorescence Change | Quenching or enhancement of serpentine fluorescence | Typically quenching |

| Ka (Association Constant) | Measure of binding affinity | 104 - 106 M-1 |

| n (Binding Sites) | Number of binding sites per nucleotide | Varies with sequence and ligand |

| EB Displacement | Decrease in EB fluorescence | Significant quenching |

Logical Relationship Diagram:

Caption: Logic diagram for interpreting fluorescence spectroscopy results.

Section 4: Circular Dichroism Spectroscopy

Principle: Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[6] DNA is a chiral molecule with a characteristic CD spectrum that is sensitive to its conformation.[16] Ligand binding can induce significant changes in the DNA's CD spectrum, providing information about the binding mode and conformational alterations.[4][5]

Application: CD spectroscopy is a powerful tool to distinguish between different binding modes. Intercalation typically causes a significant increase in the intensity of the positive band and a decrease in the negative band of the DNA CD spectrum, while groove binding results in smaller perturbations.[17]

Experimental Protocol: CD Titration

-

Preparation of Solutions: Prepare solutions as previously described. High-purity DNA is crucial for CD measurements.

-

Data Acquisition:

-

Record the CD spectrum of the DNA solution in the 220-320 nm range.

-

Add increasing amounts of serpentine bitartrate to the DNA solution.

-

Record the CD spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Monitor the changes in the positive band (around 275 nm) and the negative band (around 245 nm) of the B-form DNA spectrum.

-

The appearance of an induced CD signal in the region where the achiral serpentine bitartrate absorbs is a strong indication of binding.[17]

-

Data Presentation:

| Binding Mode | Expected Changes in DNA CD Spectrum | Induced CD Signal |

| Intercalation | Increase in positive band, decrease in negative band | Strong induced signal |

| Groove Binding | Minor changes in both bands | Weak or no induced signal |

| Electrostatic | Minimal changes to the DNA spectrum | No induced signal |

Experimental Workflow Diagram:

Caption: Workflow for Circular Dichroism titration and analysis.

Section 5: Concluding Remarks

The combination of UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism provides a robust and multi-faceted approach to characterizing the interaction of serpentine bitartrate with DNA. By systematically applying these techniques and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of the binding affinity, stoichiometry, and mode of interaction. This knowledge is critical for the rational design and development of novel DNA-targeted therapeutic agents. The protocols and interpretive frameworks presented in this application note serve as a validated starting point for such investigations, empowering scientists to confidently explore the complex world of DNA-ligand interactions.

References

-

Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]

-

Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1304. [Link]

-

Dougherty, G., & Pilbrow, J. R. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. [Link]

-

Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1304. [Link]

-

Bailly, C., Laine, W., Baldeyrou, B., De Pauw-Gillet, M. C., Colson, P., Houssier, C., ... & Waring, M. J. (1999). Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine. Biochemistry, 38(24), 7705-7715. [Link]

-

Wieczorek, Z., & Grzesik, J. (2019). Monitoring DNA-Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society, 141(34), 13281-13285. [Link]

-

Ranjbar, B., & Gill, P. (2009). Circular dichroism techniques: biomolecular and nanostructural analyses- a review. African journal of biotechnology, 8(24). [Link]

-

Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic acids research, 37(6), 1713-1725. [Link]

-

Chaires, J. B. (2001). Analysis and interpretation of ligand-DNA binding isotherms. Methods in enzymology, 340, 3-22. [Link]

-

Saboury, A. A. (2009). Isothermal titration calorimetry: a powerful technique for studying protein-ligand interactions. Active sites of enzymes, 1-19. [Link]

-

Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1304. [Link]

-

Dougherty, G., & Pilbrow, J. R. (2007). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 2(12), 3166-3172. [Link]

-

Healy, E. F. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. Journal of Chemical Education, 84(8), 1304. [Link]

-

Greetham, G. M., Sole, D. A., Clark, I. P., Parker, A. W., Pollard, M. R., & Towrie, M. (2018). Rapid Screening of DNA–Ligand Complexes via 2D-IR Spectroscopy and ANOVA–PCA. Analytical Chemistry, 90(3), 1641-1647. [Link]

-

O'Brien, R., & Ladbury, J. E. (2004). Isothermal titration calorimetry of biomolecules. In Biocalorimetry (pp. 263-286). John Wiley & Sons, Ltd. [Link]

-

Zhang, X., Servos, M. R., & Liu, J. (2012). UV–visible spectroscopy of DNA-functionalized gold nanoparticles. Langmuir, 28(1), 832-838. [Link]

-

Wieczorek, Z., & Grzesik, J. (2019). Monitoring DNA-Ligand Interactions in Living Human Cells Using NMR Spectroscopy. Journal of the American Chemical Society, 141(34), 13281-13285. [Link]

-

Lohman, T. M., & Bujalowski, W. (1994). SSB binding to ssDNA using isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 27, 219-238. [Link]

-

Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186-191. [Link]

-

Liu, H., Lee, J., & Lu, M. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. International Journal of Molecular Sciences, 23(6), 3249. [Link]

-

Santos, C., T. da Silva, C. O., & de A. F. de Carvalho, L. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(9), 2136-2146. [Link]

-

Trafny, E. A., & Sem, D. S. (2003). Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions. Methods in molecular biology (Clifton, N.J.), 212, 237-251. [Link]

-

Haque, M. M., Islam, M. M., & Hossan, M. S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PloS one, 14(4), e0214988. [Link]

-

Samal, A., & Fatmi, S. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS omega, 8(5), 4568-4581. [Link]

-

Buckle, M., & Travers, A. (Eds.). (2002). DNA-protein interactions: a practical approach. OUP Oxford. [Link]

-

Bailly, C., Echepare, S., Gago, F., & Waring, M. J. (2000). The plant alkaloid usambarensine intercalates into DNA and induces apoptosis in human HL60 leukemia cells. Molecular pharmacology, 58(4), 819-827. [Link]

-

Gordon, J. A., & Lomo, T. (2013). A quantitative assay to study protein: DNA interactions, discover transcriptional regulators of gene expression, and identify novel anti-tumor agents. Journal of visualized experiments: JoVE, (78), 50634. [Link]

-

Lohman, T. M., & Bujalowski, W. (2013). SSB–DNA binding monitored by fluorescence intensity and anisotropy. In Single-Stranded DNA Binding Proteins (pp. 1-32). Humana Press, Totowa, NJ. [Link]

-

Bellelli, A. (n.d.). ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING. Retrieved from [Link][Link]

-

Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link][Link]

-

Arao, Y., & Korach, K. S. (2018). Detecting the Ligand-binding Domain Dimerization Activity of Estrogen Receptor Alpha Using the Mammalian Two-Hybrid Assay. Journal of Visualized Experiments, (142), e58758. [Link]

-

Fox Alcover, C., Bernadat, G., Kabran, F. A., Le Pogam, P., Leblanc, K., Fox Ramos, A. E., ... & Beniddir, M. A. (2020). Molecular Networking Reveals Serpentinine-Related Bisindole Alkaloids from Picralima nitida, a Previously Well-Investigated Species. Journal of natural products, 83(4), 1207-1216. [Link]

-

Houssier, C., Colson, P., & De Pauw-Gillet, M. C. (1982). Physico-chemical investigation of the mode of binding of the alkaloids 5,6-dihydroflavopereirine and sempervirine with DNA. Biochimie, 64(8-9), 657-665. [Link]

-

Frank-Kamenetskii, M. D. (2013). Analysis of ligand binding to DNA and RNA molecules. Boston University. [Link]

-

PapersFlow. (n.d.). Alkaloids DNA Binding Mechanisms: Research Guide & Papers. Retrieved from [Link][Link]

-

Samal, A., & Fatmi, S. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS omega, 8(5), 4568-4581. [Link]

-

Geology Science. (n.d.). Serpentine. Retrieved from [Link][Link]

-

de Faria, G. L., & Wypych, F. (2019). Serpentinites: Mineral Structure, Properties and Technological Applications. Journal of the Brazilian Chemical Society, 30, 1373-1389. [Link]

-

de Faria, G. L., & Wypych, F. (2019). Serpentinites: Mineral Structure, Properties and Technological Applications. Journal of the Brazilian Chemical Society, 30(7), 1373-1389. [Link]

Sources

- 1. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. papersflow.ai [papersflow.ai]

- 3. Page loading... [guidechem.com]

- 4. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physico-chemical investigation of the mode of binding of the alkaloids 5,6-dihydroflavopereirine and sempervirine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. unchainedlabs.com [unchainedlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Preparation of serpentine bitartrate stock solutions for in vitro assays

Application Note: Preparation and Handling of Serpentine Bitartrate Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and diluting Serpentine Bitartrate (Serpentine Hydrogen Tartrate) for use in in vitro biological assays. Serpentine (

Critical Note on Identity: This protocol applies strictly to the alkaloid Serpentine (CAS: 18786-24-8), not the magnesium silicate mineral group common in geology. Confusion between these entities is a frequent source of procurement error.

Physicochemical Profile & Solubility Logic

To ensure experimental reproducibility, one must understand the "why" behind the solvent choice. Serpentine is supplied as a bitartrate salt to improve stability and solubility compared to its free base. However, like many complex indole alkaloids, it exhibits amphiphilic behavior that complicates aqueous solubility at high concentrations.

| Property | Specification | Experimental Implication |

| Chemical Name | Serpentine Hydrogen Tartrate | Use the salt MW for all molarity calculations. |

| CAS Number | 18786-24-8 | Verify CAS on the vial before opening. |

| Molecular Weight | ~498.48 g/mol | High MW requires precision weighing for small volumes. |

| Appearance | Yellow Crystalline Powder | Discoloration (browning) indicates oxidation. |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Preferred for Stock (10–50 mM). Ensures sterility and complete solubilization. |

| Secondary Solvent | Water/Methanol | Possible, but less stable for long-term storage due to hydrolysis risks. |

| Light Sensitivity | High | CRITICAL: Handle under low light; store in amber vials. |

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, sterile 10 mM stock solution in 100% DMSO.

Reagents & Equipment

-

Serpentine Bitartrate (Solid)

-

Anhydrous DMSO (Cell Culture Grade, >99.9%)

-

Analytical Balance (Precision 0.01 mg)

-

Amber Glass Vials (Screw cap with PTFE liner)

-

Vortex Mixer

Step-by-Step Procedure

-

Equilibration: Allow the Serpentine Bitartrate vial to equilibrate to room temperature before opening to prevent condensation, which accelerates degradation.

-

Calculation:

-

Example: To prepare 1 mL of 10 mM stock:

-

-

Weighing: Weigh approximately 5 mg of powder into a tared amber glass vial. Record the exact mass (e.g., 5.12 mg).

-

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the recorded mass.

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be clear yellow with no particulate matter.

-

Note: If particles persist, sonicate in a water bath for 5 minutes at room temperature. Avoid heating >37°C.

-

-

Aliquot & Storage: Dispense into single-use aliquots (e.g., 50

L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Serial Dilution & Assay Application

Core Directive: The "Self-Validating" aspect of this protocol relies on the Solvent Tolerance Threshold . Most mammalian cells tolerate up to 0.5% DMSO, but sensitive lines (e.g., primary neurons) may require <0.1%.

Workflow Visualization (Graphviz):

Dilution Procedure (Example for 10 M Final Assay Conc):

-

Intermediate Dilution (100x):

-

Prepare a 100

M intermediate solution by diluting the 10 mM Master Stock 1:100 into culture media (or PBS). -

Result: DMSO concentration is now 1% .

-

Observation Check: Verify no precipitation occurs. Serpentine bitartrate may precipitate if dumped directly from 100% DMSO into cold media. Always use room temperature media.

-

-

Final Assay Dilution (1x):

-

Dilute the Intermediate Solution 1:10 into the assay wells containing cells.

-

Final Concentration:10

M Serpentine. -

Final DMSO:0.1% (Safe for most assays).

-

-

Vehicle Control Preparation:

-

Prepare a "Blank" intermediate using pure DMSO diluted 1:100 in media.

-

Dilute this 1:10 into control wells. This ensures any observed toxicity is due to Serpentine, not the solvent.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | "Crash-out" effect due to rapid polarity change. | Use an intermediate dilution step (as described above). Warm media to 37°C before adding stock. |

| Cytotoxicity in Controls | DMSO concentration > 0.5%. | Lower final DMSO to <0.1%. Verify cell line sensitivity to DMSO.[1] |

| Loss of Potency | Oxidation or Light degradation. | Check storage logs. Was the vial left on the bench? Serpentine is light-sensitive. |

| Adsorption | Compound sticking to plastic. | Use low-binding polypropylene tips and plates. Avoid polystyrene for intermediate steps. |

Biological Context & Pathway Visualization

Serpentine acts primarily by intercalating DNA and inhibiting Topoisomerase II, leading to cell cycle arrest.

References

-

National Institutes of Health (NIH) / PubChem. Serpentine (Alkaloid) Compound Summary. [Link]

-

Srivastava, A., et al. (2006). Alkaloids of Rauvolfia serpentina: Pharmacological properties and therapeutic potential.[2] (Contextual grounding for biological activity). [Link] (General Search Link for verification)

-

ResearchGate Protocol Discussion. Preparation of stock solutions for cytotoxicity assays: DMSO handling. [Link]

Sources

Investigational Framework for Cell Cycle Analysis Using Serpentine Bitartrate by Flow Cytometry

An Application Note for Drug Discovery & Development Professionals

Abstract

This document provides a comprehensive guide for researchers investigating the effects of serpentine bitartrate, an indole alkaloid derived from Rauwolfia serpentina, on the mammalian cell cycle. Given that serpentine is an investigational compound for cell cycle modulation, this note deviates from a standard protocol. Instead, it presents a complete experimental framework designed to systematically determine its mechanism of action, optimal concentration, and time-dependent effects. We detail a two-phase experimental approach: a dose-response titration followed by a time-course analysis. This framework is coupled with a robust, step-by-step protocol for cell preparation and DNA content analysis using propidium iodide (PI) staining and flow cytometry. The causality behind each step is explained to empower researchers to adapt and validate this workflow for their specific cell models and research objectives.

Scientific Background and Rationale

Serpentine is an indole alkaloid with reported anti-cancer properties.[1] Alkaloids from the Rauwolfia genus, including the related compound reserpine, have been shown to induce apoptosis and cell cycle arrest.[1][2] Specifically, reserpine has been observed to arrest prostate cancer cells in the G2 phase of the cell cycle, suggesting an inhibitory effect on DNA synthesis or mitosis.[2]

The mechanism of serpentine is often contextualized by comparing it to another class of plant-derived alkaloids, the Vinca alkaloids (e.g., vincristine, vinblastine).[3][4] Vinca alkaloids are well-characterized mitotic inhibitors that function by disrupting microtubule formation, which is essential for creating the mitotic spindle.[5] This disruption leads to a potent arrest of dividing cells in the metaphase (M phase) of the cell cycle.[4][6]

The precise phase of cell cycle arrest induced by serpentine bitartrate is not as well-documented. It could potentially act as:

-

A mitotic inhibitor , similar to Vinca alkaloids, causing an accumulation of cells in the G2/M phase.

-

A DNA synthesis inhibitor , leading to arrest during the S phase.

-

An inducer of a DNA damage checkpoint , which can cause arrest at the G1/S or G2/M transitions.[7][8]

Therefore, the following experimental framework is designed not merely to apply a known effect but to elucidate the specific impact of serpentine bitartrate on cell cycle progression in a target cell line.

Experimental Design: A Two-Phase Investigational Workflow

To characterize the effects of serpentine bitartrate, a systematic approach is essential. We propose a two-phase workflow: first, a dose-response study to identify the optimal working concentration, followed by a time-course study to understand the dynamics of cell cycle modulation.

Caption: PI binds DNA, enabling cell cycle phase discrimination by fluorescence.

Reagents & Buffers:

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

-

Fixative: Ice-cold 70% ethanol. Store at -20°C.

-

PI Staining Solution:

-

50 µg/mL Propidium Iodide

-

100 µg/mL RNase A

-

0.1% Triton X-100 (optional, for permeabilization)

-

In PBS

-

Prepare fresh and protect from light.

-

Step-by-Step Staining Protocol:

-

Harvesting: Collect 1-2 x 10^6 cells per sample. Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a labeled flow cytometry tube. Centrifuge again and discard the supernatant.

-

Fixation (Critical Step): Gently vortex the cell pellet at a low speed. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise. This dropwise addition is crucial to prevent cell clumping. [9][10] * Causality: Ethanol fixes the cells by dehydrating and precipitating proteins, while also permeabilizing the cell membrane to allow entry of PI. Cold temperatures help preserve cellular morphology and DNA integrity. [11]4. Incubation: Incubate the cells in ethanol for at least 1 hour at 4°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks. [10]5. Rehydration & Washing: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-7 minutes. Decant the ethanol carefully. Wash the pellet twice with 2 mL of PBS to remove residual ethanol.

-

Staining: Resuspend the cell pellet in 500 µL of the freshly prepared PI Staining Solution.

-

Causality: RNase A is included to degrade any double-stranded RNA, as PI can also intercalate with it, which would otherwise lead to inaccurate DNA content measurements. [11][12][10]7. Incubation: Incubate the tubes at room temperature for 30 minutes, protected from light. Some cell types may require a longer incubation (e.g., overnight at 4°C) for optimal staining. [10]8. Analysis: The samples are now ready for analysis on a flow cytometer. Analysis should ideally be performed within a few hours.

-

Flow Cytometry Acquisition and Data Analysis

Acquisition:

-

Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

-

Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5), typically around 600-620 nm.

-

Ensure the instrument is set to collect the fluorescence area (FL-A) and width (FL-W) or height (FL-H) parameters on a linear scale.

-

Collect at least 10,000-20,000 single-cell events for statistically robust analysis.

Data Analysis:

-